3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole
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Description
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole (BMT) is a heterocyclic organic compound that has been widely studied due to its interesting properties. It has been used in a variety of applications, such as the synthesis of other compounds, in pharmaceuticals and in the field of biochemistry. BMT has been found to have several biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Triazole Derivatives : Triazole derivatives, including variants similar to 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole, have been synthesized for various applications. For instance, a study by Puviarasan et al. (1999) involved the synthesis of triazole compounds by photolysis, highlighting the importance of such derivatives in chemical synthesis (Puviarasan et al., 1999).
Characterization and Antifungal Activity : Holla et al. (1996) demonstrated the synthesis and characterization of triazole derivatives, emphasizing their potential antifungal applications. This research indicates the relevance of triazole compounds in developing antifungal agents (Holla et al., 1996).
Biological and Antimicrobial Applications
Antimicrobial Agents : Triazole derivatives, including structures similar to 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole, have been investigated for their antimicrobial properties. For instance, Kaplancikli et al. (2008) synthesized new triazole derivatives and evaluated their effectiveness against various microbial strains (Kaplancikli et al., 2008).
Veterinary Applications : A study by Ohloblina et al. (2022) explored the use of triazole derivatives in veterinary medicine, particularly for treating fungal diseases in animals. This indicates the broad spectrum of biological activities of such compounds (Ohloblina et al., 2022).
Chemical Properties and Reactions
- Electron-Releasing Power : The study of the electron-releasing power of triazole compounds, such as those related to 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole, was investigated by Barlin (1967). This research provides insight into the chemical behavior and reactivity of triazole derivatives (Barlin, 1967).
properties
IUPAC Name |
5-bromo-3-(3-methylphenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNGBMYTOUBGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole |
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